molecular formula C17H24N6O3 B4446450 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B4446450
M. Wt: 360.4 g/mol
InChI Key: FGSZNOGEZXEREL-UHFFFAOYSA-N
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Description

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-5-11-10-12(6-2)23(20-11)16-18-14-13(22(16)8-9-26-7-3)15(24)19-17(25)21(14)4/h10H,5-9H2,1-4H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSZNOGEZXEREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CCOCC)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials might include purine derivatives and pyrazole compounds, which undergo various chemical transformations such as alkylation, condensation, and cyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could result in various substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. Examples include:

  • 8-(1H-pyrazol-1-yl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparative studies with similar compounds can provide insights into the structure-activity relationships and help identify the most promising candidates for further research.

Biological Activity

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound belonging to the class of purine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H24N6O3
Molecular Weight360.4 g/mol
CAS Number1013988-25-4
StructureChemical Structure

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides such as cAMP and cGMP, which are crucial for various cellular signaling pathways. By inhibiting these enzymes, the compound enhances the levels of cyclic nucleotides, leading to various physiological effects.

Key Findings:

  • PDE5 Inhibition: Studies have shown that pyrazole derivatives exhibit potent inhibition of phosphodiesterase type 5 (PDE5), which is significant for treating erectile dysfunction and pulmonary hypertension .
  • Selectivity: The compound has demonstrated selectivity towards PDE5 over other phosphodiesterases, making it a promising candidate for therapeutic applications .

Anticancer Activity

Research indicates that certain pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies on similar compounds have shown that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Anti-inflammatory Effects

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that some purine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This aspect is particularly relevant for neurodegenerative diseases .

Case Studies

  • Case Study on PDE Inhibition:
    A study conducted on a series of pyrazolo[4,3-d]pyrimidines highlighted their potential as PDE5 inhibitors. The results indicated significant increases in intracellular cGMP levels in response to these compounds, suggesting their efficacy in enhancing vasodilation .
  • Anticancer Research:
    In vitro studies on similar pyrazole compounds demonstrated their ability to induce apoptosis in breast cancer cell lines through caspase activation and mitochondrial pathway involvement .
  • Anti-inflammatory Mechanisms:
    Animal models treated with pyrazole derivatives showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating their potential for managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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